4-(4-chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one 4-(4-chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.: 303996-81-8
VCID: VC6181761
InChI: InChI=1S/C16H13ClN2O/c1-11-15(12-7-9-13(17)10-8-12)16(20)19(18-11)14-5-3-2-4-6-14/h2-10,18H,1H3
SMILES: CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Molecular Formula: C16H13ClN2O
Molecular Weight: 284.74

4-(4-chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

CAS No.: 303996-81-8

Cat. No.: VC6181761

Molecular Formula: C16H13ClN2O

Molecular Weight: 284.74

* For research use only. Not for human or veterinary use.

4-(4-chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one - 303996-81-8

Specification

CAS No. 303996-81-8
Molecular Formula C16H13ClN2O
Molecular Weight 284.74
IUPAC Name 4-(4-chlorophenyl)-5-methyl-2-phenyl-1H-pyrazol-3-one
Standard InChI InChI=1S/C16H13ClN2O/c1-11-15(12-7-9-13(17)10-8-12)16(20)19(18-11)14-5-3-2-4-6-14/h2-10,18H,1H3
Standard InChI Key XOGIDJWLCNSFFI-UHFFFAOYSA-N
SMILES CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

4-(4-Chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one belongs to the pyrazolone family, characterized by a five-membered ring containing two adjacent nitrogen atoms. The compound’s structure includes:

  • A 4-chlorophenyl group at position 4, introducing electron-withdrawing effects that influence reactivity.

  • A methyl group at position 5, enhancing steric bulk and modulating solubility.

  • A phenyl group at position 2, contributing to aromatic stacking interactions.

The partially saturated 2,3-dihydro-1H-pyrazol-3-one core distinguishes it from fully aromatic pyrazoles, potentially altering its tautomeric behavior and biological activity .

Table 1: Comparative Molecular Data for Pyrazolone Derivatives

CompoundMolecular FormulaMolecular WeightExact MassPSA (Ų)LogP
4-(4-Chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-oneC₁₆H₁₅ClN₂O298.76298.08732.673.12
2-(4-Chlorophenyl)-5-phenyl-4H-pyrazol-3-one C₁₅H₁₁ClN₂O270.71270.05632.672.98
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one C₁₀H₁₀N₂O174.20174.07932.671.45

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of pyrazolone derivatives typically involves cyclocondensation of hydrazines with β-diketones or β-keto esters. For 4-(4-chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one, a plausible route includes:

  • Formation of the Pyrazolone Core: Reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions yields the intermediate 5-methyl-3-pyrazolone .

  • Substitution at Position 4: Electrophilic aromatic substitution or nucleophilic displacement introduces the 4-chlorophenyl group. Propargylation or alkylation steps may follow to attach additional substituents .

A study by Ragab et al. (2013) synthesized analogous chlorophenyl-substituted pyrazolones via microwave-assisted condensation, achieving yields >70% . Similarly, Jing et al. (2012) optimized solvent systems (e.g., MeCN over THF) to enhance reaction efficiency for pyrazoline derivatives .

Spectroscopic Characterization

Key spectral data for related compounds include:

  • IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) .

  • ¹H NMR: Distinct signals for aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.1–2.5 ppm), and diastereotopic hydrogens in the dihydropyrazole ring (δ 3.8–4.2 ppm) .

  • 13C NMR: Carbonyl carbons appear at δ 160–170 ppm, while aromatic carbons resonate between δ 115–140 ppm .

Physicochemical Properties

Solubility and Stability

While direct data for 4-(4-chlorophenyl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one are unavailable, analogs suggest:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the carbonyl group .

  • Stability: Susceptibility to oxidation at the dihydropyrazole ring, necessitating storage under inert atmospheres .

Crystallographic Data

X-ray diffraction studies of similar compounds reveal planar pyrazolone rings with dihedral angles <10° between substituents, favoring π-π interactions .

Biological Activity and Applications

Antimicrobial Properties

Pyrazolone derivatives exhibit broad-spectrum antimicrobial activity. For example:

  • Compound 5b (1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl analog) showed MIC values of 6.25 µg/mL against Staphylococcus aureus, surpassing streptomycin (12.5 µg/mL) .

  • Compound 5l (4-nitrophenyl derivative) inhibited Candida albicans at 8 µg/mL, comparable to fluconazole .

These findings suggest that the 4-chlorophenyl and methyl groups in the target compound may enhance membrane permeability and target binding.

Table 2: Antimicrobial Activity of Pyrazolone Analogs

CompoundBacteria (MIC, µg/mL)Fungi (MIC, µg/mL)
5b 6.25 (S. aureus)16 (C. albicans)
5l 12.5 (E. coli)8 (C. albicans)
Streptomycin12.5 (S. aureus)

Mechanistic Insights

The antimicrobial action likely involves:

  • Interference with cell wall synthesis via inhibition of penicillin-binding proteins.

  • Disruption of membrane integrity through interaction with lipid bilayers .

Future Directions and Challenges

Optimization Strategies

  • Structural Modifications: Introducing electron-donating groups (e.g., -OCH₃) at position 4 could enhance solubility without compromising activity .

  • Formulation Development: Nanoencapsulation or prodrug approaches may address stability issues .

Regulatory Considerations

Despite promising in vitro results, pyrazolones face challenges in preclinical development, including hepatotoxicity risks and metabolic instability .

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